1-cyclohexyl-3-(methylsulfanyl)propan-1-one
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Overview
Description
1-Cyclohexyl-3-(methylsulfanyl)propan-1-one is a chemical compound with the molecular formula C10H18OS and a molecular weight of 186.31 g/mol. This compound features a cyclohexyl group attached to a propan-1-one backbone with a methylsulfanyl substituent at the third carbon. It is a relatively uncommon compound in organic chemistry, often studied for its unique structural and chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with cyclohexylmethanol and methyl mercaptan.
Reaction Steps: The cyclohexylmethanol is first converted to cyclohexylmethyl halide through a halogenation reaction. This intermediate is then reacted with methyl mercaptan to introduce the sulfanyl group, forming the desired compound.
Reaction Conditions: The halogenation reaction is usually carried out in the presence of a strong halogenating agent (e.g., thionyl chloride) under controlled temperature conditions to avoid side reactions. The subsequent reaction with methyl mercaptan is typically performed in an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. Large-scale reactors are used to handle the increased quantities of reactants, and continuous monitoring of reaction conditions ensures consistent product quality. Purification steps, such as distillation and recrystallization, are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alcohols, along with suitable catalysts, facilitate substitution reactions.
Major Products Formed:
Oxidation Products: this compound sulfoxide and sulfone.
Reduction Products: 1-Cyclohexyl-3-(methylsulfanyl)propan-1-ol (thiol derivative).
Substitution Products: Various amides, esters, and ethers depending on the nucleophile used.
Scientific Research Applications
1-Cyclohexyl-3-(methylsulfanyl)propan-1-one has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of more complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-cyclohexyl-3-(methylsulfanyl)propan-1-one exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate access and thereby inhibiting the enzyme's activity. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.
Comparison with Similar Compounds
1-Cyclohexyl-3-(methylsulfanyl)propan-1-one is structurally similar to other sulfanyl-containing compounds, such as 1-cyclohexyl-3-(methylsulfanyl)propan-2-one and 1-cyclohexyl-3-(methylsulfanyl)propan-2-ol. its unique cyclohexyl group and specific placement of the sulfanyl group contribute to its distinct chemical properties and reactivity. These differences make it a valuable compound in various research and industrial applications.
Properties
CAS No. |
1341494-64-1 |
---|---|
Molecular Formula |
C10H18OS |
Molecular Weight |
186.3 |
Purity |
95 |
Origin of Product |
United States |
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